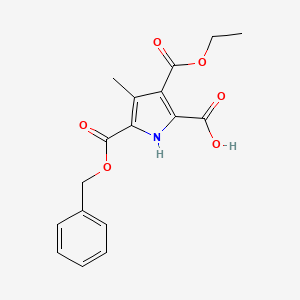

5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid

Description

5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid is a polysubstituted pyrrole derivative featuring a benzyloxycarbonyl group at position 5, an ethoxycarbonyl group at position 3, and a methyl group at position 3. Pyrrole derivatives are widely studied for their roles in porphyrin synthesis, catalysis, and drug development .

Properties

Molecular Formula |

C17H17NO6 |

|---|---|

Molecular Weight |

331.32 g/mol |

IUPAC Name |

3-ethoxycarbonyl-4-methyl-5-phenylmethoxycarbonyl-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C17H17NO6/c1-3-23-16(21)12-10(2)13(18-14(12)15(19)20)17(22)24-9-11-7-5-4-6-8-11/h4-8,18H,3,9H2,1-2H3,(H,19,20) |

InChI Key |

SWXNYMZEQBOXAG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Substitution Reactions:

Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl or ethoxycarbonyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Organic Synthesis

5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various synthetic routes, including:

- Formation of Pyrrole Derivatives: The compound can be modified to produce other pyrrole derivatives that may exhibit enhanced properties or activities.

- Functionalization Reactions: It can undergo various reactions such as alkylation or acylation to introduce new functional groups, expanding its utility in synthetic chemistry.

Medicinal Chemistry

The compound has been investigated for its potential bioactive properties:

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential: Research has indicated that this compound could inhibit cancer cell proliferation through specific molecular interactions, warranting further exploration in cancer therapeutics.

Biological Studies

This compound's interactions with biological targets are of significant interest:

- Enzyme Inhibition: The compound may modulate the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

- DNA Interaction: Studies have shown that it can bind to DNA, influencing gene expression and replication processes.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Research focused on the anticancer effects of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The study highlighted the importance of further investigations into its mechanism of action and optimization for therapeutic use.

Mechanism of Action

The mechanism of action of 5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Interacting with DNA: Binding to DNA and affecting gene expression or replication.

Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The target compound’s benzyloxycarbonyl group at position 5 distinguishes it from A424999, which lacks this substituent but shares the ethoxycarbonyl and methyl groups .

- Functional Group Diversity : A109733 contains a formyl group at position 5, enhancing electrophilicity compared to the target compound’s benzyloxycarbonyl group, which may influence reactivity in cross-coupling reactions .

- Ester vs.

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be inferred:

- Melting Points : Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate melts at 98°C, while its dibromo derivative melts at 148°C . The target compound’s benzyloxycarbonyl group may increase molecular weight and melting point compared to simpler esters.

- Solubility : The carboxylic acid group in the target compound likely enhances water solubility relative to ester-dominated analogues like A153925 .

Spectral and Analytical Data

- NMR Trends : Benzyl-containing analogues (e.g., ’s compound) show downfield shifts for aromatic protons (δ 7.2–7.4 ppm in CDCl₃), suggesting similar aromatic proton environments for the target compound’s benzyloxycarbonyl group .

- HRMS: High-resolution mass spectrometry would confirm the molecular ion ([M+H]+) at m/z ~373.12 (calculated for C₁₈H₁₇NO₆), distinct from A424999 ([M+H]+ ~227.08) .

Biological Activity

5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative with potential biological activities. This compound has been studied for its pharmacological properties, particularly in the context of antibacterial and anti-inflammatory effects. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. Research has demonstrated that certain pyrrole compounds can inhibit the growth of pathogenic bacteria by disrupting quorum sensing mechanisms, which are critical for biofilm formation and virulence factor production in bacteria such as Pseudomonas aeruginosa and Listeria monocytogenes .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| PT22 | Pseudomonas aeruginosa | 0.50 mg/mL | Quorum sensing inhibition |

| PCA | Listeria monocytogenes | 0.75 mg/mL | Biofilm formation inhibition |

| 5-Bz | Various Gram-negative | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been investigated. In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as NF-kB signaling. This suggests that it may serve as a therapeutic agent for conditions characterized by excessive inflammation .

Case Study: Analgesic and Anti-inflammatory Effects

A study involving a bioconjugate of pyrrole derivatives demonstrated significant analgesic activity in animal models. The compound was tested using the Randall–Selitto test, revealing its efficacy in reducing pain associated with inflammatory responses . The results indicated a synergistic effect when combined with peptide structures known for anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific bacterial signaling pathways and inflammatory mediators. The compound's structure allows it to bind to target proteins involved in quorum sensing and inflammatory responses, effectively modulating their activity.

Future Directions

Further research is needed to fully elucidate the mechanisms by which this compound exerts its biological effects. Potential areas for future investigation include:

- In vivo studies to assess the therapeutic efficacy and safety profile.

- Structure-activity relationship (SAR) studies to optimize the chemical structure for enhanced potency.

- Combination therapies with existing antibiotics to combat antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.